REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][CH2:17][C:16](=[N:20]O)[CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[CH3:7][N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[CH2:19][CH2:18][CH2:17][CH:16]([NH2:20])[CH2:15]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled to 0° C. again
|
Type
|
FILTRATION
|
Details
|
hydrolyzed with 15% NaOH solution (15 ml), filtered off
|
Type
|
WASH
|
Details
|
washed with 10% MeOH in DCM (500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C1CC(CCC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |